molecular formula C12H10N4OS B2890229 6-Amino-3-methyl-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 87736-62-7

6-Amino-3-methyl-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B2890229
CAS No.: 87736-62-7
M. Wt: 258.3
InChI Key: VIRJJLWLDNHMPB-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-methyl-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multiple steps, starting with the formation of the pyrano[2,3-c]pyrazole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The thiophene ring is often introduced through a substitution reaction involving a thiophene derivative.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of different functional groups, leading to a variety of substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an antimicrobial, antifungal, and anticancer agent. Its interaction with biological targets can lead to the development of new therapeutic agents.

Medicine: In the medical field, this compound has been investigated for its potential use in drug development. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.

Industry: In industry, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and nanotechnology.

Comparison with Similar Compounds

  • Thieno[2,3-b]pyridine derivatives: These compounds share the thiophene ring and have similar biological activities.

  • 1,3,4-Thiadiazole derivatives: These compounds also contain heterocyclic structures and exhibit diverse biological activities.

Uniqueness: 6-Amino-3-methyl-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its unique pyrano[2,3-c]pyrazole core, which is not commonly found in other compounds. This structural feature contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

6-amino-3-methyl-4-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c1-6-9-10(8-3-2-4-18-8)7(5-13)11(14)17-12(9)16-15-6/h2-4,10H,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRJJLWLDNHMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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